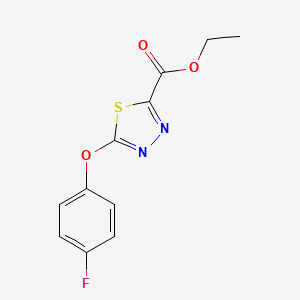

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate

Description

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate (C₁₁H₉FN₂O₃S) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorophenoxy group and at position 2 with an ethyl ester (). The 4-fluorophenoxy substituent introduces electron-withdrawing effects, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3S/c1-2-16-10(15)9-13-14-11(18-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJILCXAPSEZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499368-76-1 | |

| Record name | ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-fluorophenol with ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-fluorophenol+ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate→Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes key reactions through distinct mechanisms:

1.1 Nucleophilic Attack and Cyclization

A common pathway involves the nucleophilic attack of thiosemicarbazide intermediates on carbonyl carbons, followed by cyclization. For example, acylhydrazine derivatives react with isothiocyanates to form thiosemicarbazides, which cyclize under acidic conditions (e.g., H₂SO₄ reflux) to yield the thiadiazole core . This mechanism involves:

-

Step 1 : Nucleophilic attack by the nitrogen electron pair on the carbonyl carbon.

-

Step 2 : Dehydration and sulfur atom attack, leading to cyclization.

-

Step 3 : Electron migration to form the aromatic heterocycle .

1.2 Oxidation Reactions

Oxidation of the thiadiazole ring can occur, though specific conditions depend on substituent stability. The fluorophenoxy group may influence oxidation susceptibility due to electron-withdrawing effects.

Research Findings

-

Biological Activity : The thiadiazole core and fluorophenoxy substituent enhance interactions with enzymes/receptors, potentially enabling antiviral or anticancer applications .

-

Structural Influence : The fluorine atom increases lipophilicity, improving membrane permeability.

-

Synthetic Versatility : The compound’s reactivity allows derivatization for tailored properties, such as antimicrobial activity .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate exhibits significant antimicrobial properties. The presence of the fluorine atom enhances its lipophilicity, improving membrane permeability and interactions with microbial cells. Studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various bacterial strains, suggesting potential for development as new antimicrobial agents.

2. Anticancer Potential

The compound has been investigated for its anticancer properties through both in silico and in vitro studies. Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activities against various cancer cell lines. In particular, the interactions of this compound with specific cellular targets could lead to the development of novel anticancer therapies .

3. Anti-inflammatory Effects

this compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to modulate inflammatory pathways effectively, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Applications

1. Versatile Building Block

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations, making it suitable for synthesizing other complex molecules. This versatility is particularly valuable in drug discovery and development processes.

2. Photosensitizer in Photodynamic Therapy

Recent studies have highlighted the potential of this compound as a photosensitizer in photodynamic therapy (PDT). The compound exhibits high singlet oxygen generation capacity under light exposure, indicating its suitability for PDT applications targeting tumor cells.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of its anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Key Observations:

- 2,4-Difluorophenyl (compound 64) increases steric and electronic effects, which may improve kinase inhibition activity but reduce solubility compared to mono-fluorinated derivatives .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

- Molecular Formula : C11H9FN2O3S

- Molecular Weight : 268.27 g/mol

- SMILES : CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F

The compound features a thiadiazole ring system, which is known for various pharmacological properties. The presence of the fluorophenoxy group may enhance its biological activity by influencing interactions with biological targets.

Biological Activity Overview

The biological activities of thiadiazole derivatives are diverse, including:

- Antiviral

- Anticancer

- Antimicrobial

- Insecticidal

Antiviral Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against Tobacco Mosaic Virus (TMV). In comparative studies, derivatives demonstrated higher induction activities than standard antiviral drugs . The mechanism often involves interference with viral replication processes.

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. Research indicates that certain analogs can induce apoptosis in cancer cell lines. For example, some studies have reported IC50 values comparable to established anticancer agents like doxorubicin . The anticancer activity is often attributed to the ability of these compounds to inhibit cell proliferation and induce cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of thiadiazoles have been well-documented. This compound has not been extensively studied in isolation; however, related compounds have shown promising results against various bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the compound's interaction with microbial targets .

Insecticidal Activity

Insecticidal activity is another area where thiadiazole derivatives have shown promise. The structural modifications in these compounds can lead to increased potency against pests. For instance, certain thiadiazoles exhibit greater insecticidal activity compared to conventional insecticides .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of thiadiazoles:

Q & A

Q. Table 1. Key Synthesis Parameters

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Diazotization | RT, tert-butyl nitrite | N/A |

| 2 | Sandmeyer Bromination | RT, CuBr₂ | 71% |

| 3 | Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O, 50°C | 65–85% |

How can the Suzuki-Miyaura coupling step be optimized for scalability and reproducibility?

Key optimization strategies include:

- Catalyst Selection : Pd(PPh₃)₄ outperforms other catalysts in coupling efficiency .

- Solvent System : A 9:1 DMF/H₂O ratio balances solubility and reactivity .

- Scalability : Gram-to-kilogram scale production is feasible under mild conditions (50°C, 12h) with rigorous degassing to prevent catalyst oxidation .

- Quality Control : HPLC monitoring ensures reaction completion, while recrystallization (ethanol/water) achieves ≥98% purity .

What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and 4-fluorophenoxy aromatic protons (δ 7.1–7.4 ppm) .

- FTIR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-F stretch) validate functional groups .

- HRMS : Molecular ion [M+H]⁺ at m/z 283.03 confirms the structure .

- X-ray Crystallography : Resolves regiochemistry in analogs (e.g., C2-COOEt vs. C5-substitution) .

How do electron-withdrawing substituents on the phenoxy ring enhance anticancer activity?

Structure-activity relationship (SAR) studies reveal:

- 4-Fluorophenyl : Increases lipophilicity (logP ~2.8), enhancing membrane permeability.

- 4-Nitrophenyl : Strengthens hydrogen bonding with kinase active sites (e.g., EGFR).

Derivatives with 4-F substituents show IC₅₀ values of 2.1–4.8 µM against MDA-MB-231 cells, outperforming cisplatin (IC₅₀ 6.2 µM) .

Q. Table 2. Biological Activity of Derivatives

| Substituent | IC₅₀ (µM, MDA-MB-231) |

|---|---|

| 4-Fluorophenoxy | 2.1 ± 0.3 |

| 4-Nitrophenoxy | 3.8 ± 0.5 |

| Parent (unsubstituted) | 12.4 ± 1.2 |

What methodologies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies arise from differences in:

- Cellular Uptake : MDA-MB-231 overexpresses organic anion transporters, enhancing compound accumulation .

- Metabolic Activation : Liver microsome assays identify prodrug activation pathways.

- Target Expression : Immunoblotting confirms variable kinase (e.g., EGFR, VEGFR) levels between cell lines.

Solution : Standardize assays using isogenic cell pairs and quantify intracellular drug levels via LC-MS .

How can molecular docking improve the design of derivatives with enhanced pharmacokinetics?

- Target Identification : Docking into Topoisomerase IIα (PDB 1ZXM) predicts binding poses .

- LogP Optimization : QSAR models target logP 2.5–3.5 for balanced solubility/permeability.

- Metabolic Stability : CYP450 docking flags vulnerable sites (e.g., ester groups) for modification .

What safety protocols are critical during synthesis?

- Diazotization : Conduct in a fume hood; tert-butyl nitrite decomposes explosively above 60°C .

- Brominated Intermediate : Handle with nitrile gloves (LD₅₀ 320 mg/kg, rat oral) .

- Waste Disposal : Quench diazonium salts with ice-cold urea before disposal .

How are structural ambiguities in regioisomeric byproducts resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.